(3-methyl-2-phenyl-1H-indol-5-yl)methanamine
Description
Properties
IUPAC Name |
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-11-14-9-12(10-17)7-8-15(14)18-16(11)13-5-3-2-4-6-13/h2-9,18H,10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPVUFGUQNZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2-phenyl-1H-indol-5-yl)methanamine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group . Another method involves the reaction of substituted phenols with benzoyl chloride under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-methyl-2-phenyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with structurally related indole derivatives:
Key Observations :
- Positional Isomerism : Moving the methanamine group from the 5-position (target compound) to the 3-position (e.g., (1H-indol-3-yl)methanamine) alters electronic density and hydrogen-bonding capacity, impacting biological activity .
Pharmacological and Physicochemical Properties
Notes:
- Methoxy-substituted analogs (e.g., 5-methoxyindole derivatives) show stronger serotonin receptor activity, suggesting that electron-donating groups at the 5-position enhance binding .
Biological Activity
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its indole structure, which is a bicyclic compound known for its presence in various biologically active molecules. Its molecular formula is and it has a molecular weight of approximately 236.32 g/mol. The specific substitution pattern on the indole ring—methyl at position 3 and phenyl at position 2—may influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes or activate specific receptors, which can result in anti-inflammatory, antiviral, or anticancer effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity:
- Preliminary studies have suggested that compounds related to indole structures possess antimicrobial properties. For example, derivatives of indole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
2. Anticancer Properties:
- Similar indole derivatives have been investigated for their anticancer potential. The unique structural features of this compound may contribute to selective cytotoxicity against cancer cells while sparing normal cells .
3. Anti-inflammatory Effects:
- Compounds within the indole family are often studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Identified antimicrobial activity against MRSA and Cryptococcus neoformans with MIC values indicating significant potency. |
| Discussed the structural similarities with tryptamines and their implications for neuropharmacological applications. | |
| Study 3 | Highlighted the potential of indole derivatives in overcoming antibiotic resistance, emphasizing the need for further SAR studies. |
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for diverse modifications that can enhance its biological activity. Various analogs have been synthesized to explore these relationships:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylindole | Methyl group at position 3 | Neuroprotective effects |
| 2-(Phenyl)indole | Phenyl group at position 2 | Anticancer properties |
| 5-Methoxyindole | Methoxy group at position 5 | Antioxidant activity |
The exploration of these analogs has provided insights into optimizing the pharmacological profiles of compounds derived from the indole framework .
Q & A
Q. What are the standard synthetic routes for (3-methyl-2-phenyl-1H-indol-5-yl)methanamine?
- Methodological Answer : The synthesis typically involves indole ring formation via the Fischer indole synthesis, followed by functionalization at the 5-position. Key steps include:
Indole Core Construction : Cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions.
Methyl and Phenyl Substituent Introduction : Alkylation or aryl coupling reactions (e.g., Suzuki-Miyaura for phenyl groups) at the 2- and 3-positions.
Amination at the 5-Position : Reductive amination or nucleophilic substitution using protected amines.
Characterization relies on ¹H/¹³C NMR and LC-MS to confirm regioselectivity and purity .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) to resolve bond angles, torsion angles, and packing interactions .
- Spectroscopic Techniques :
- NMR : Assign peaks for indole NH (δ ~10-12 ppm), aromatic protons (δ ~6.5-8.5 ppm), and methyl/methanamine groups.
- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and indole ring vibrations.
- Elemental Analysis : Validate empirical formula consistency .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (GHS H335) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
- Methodological Answer :
- Replication Studies : Repeat assays (e.g., receptor-binding or enzyme inhibition) under standardized conditions to rule out batch variability.
- Alternative Assay Platforms : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cAMP modulation) for functional activity .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, pH) impacting activity .
Q. What strategies optimize solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility via protonation of the methanamine group .
- Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes to enhance bioavailability.
- Stability Studies : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) for 48 hours .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses against target receptors (e.g., serotonin receptors) and identify steric/electronic clashes.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the phenyl ring) with IC₅₀ values to prioritize synthetic targets .
- MD Simulations : Assess conformational flexibility in aqueous and lipid bilayer environments to predict membrane permeability .
Q. What analytical approaches validate purity in complex reaction mixtures?
- Methodological Answer :
- HPLC-DAD/MS : Use C18 columns (ACN:H₂O gradient) with UV detection (λ = 254 nm) and MS fragmentation to distinguish byproducts.
- Preparative TLC/Column Chromatography : Isolate intermediates using silica gel (hexane:EtOAc eluent) and confirm purity via melting point analysis .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic vs. spectroscopic data?
- Methodological Answer :
- Dynamic vs. Static Disorder : Use SHELXL refinement with TWIN/BASF commands to model disordered regions in X-ray data .
- NMR Crystallography : Compare solid-state NMR (ssNMR) chemical shifts with DFT-calculated shifts to reconcile solution vs. solid-state structures .
Key Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
